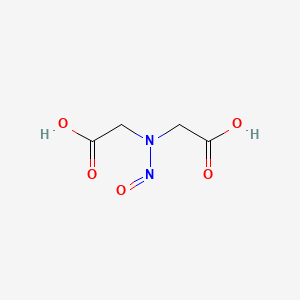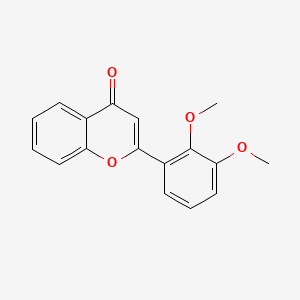
2',3'-Dimethoxyflavone
概要
説明
2’,3’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2’,3’-Dimethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dimethoxyflavone suitable for various applications .
化学反応の分析
Types of Reactions
2’,3’-Dimethoxyflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2’,3’-Dimethoxyflavone into its corresponding dihydroflavone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace methoxy groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-Dimethoxyflavone, each with distinct chemical and biological properties .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that 2’,3’-Dimethoxyflavone possesses anti-inflammatory and anticancer properties, making it a potential candidate for drug development.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties
作用機序
The mechanism of action of 2’,3’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and reduces the production of inflammatory cytokines.
Anticancer Activity: 2’,3’-Dimethoxyflavone induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and NF-κB pathways
類似化合物との比較
2’,3’-Dimethoxyflavone can be compared with other methoxyflavones such as:
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against calcium-mediated cell-cycle regulation.
3’,4’,5’-Trimethoxyflavone: Exhibits similar antioxidant and anticancer properties but with different potency and specificity.
7,8-Dimethoxyflavone: Primarily studied for its neuroprotective effects and potential in treating neurodegenerative diseases
Each of these compounds shares the flavone backbone but differs in the number and position of methoxy groups, leading to variations in their chemical reactivity and biological activities.
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGMEUWGGBBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350240 | |
| Record name | 2',3'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2554-84-9 | |
| Record name | 2',3'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)
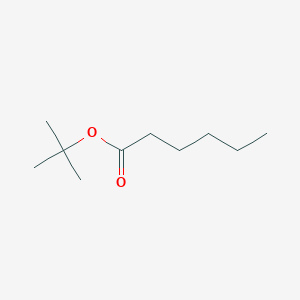

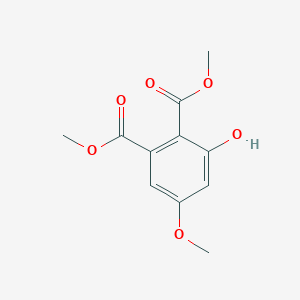
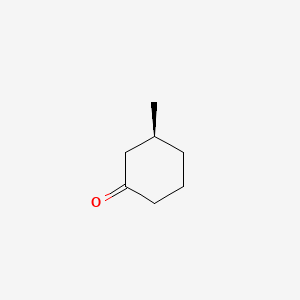

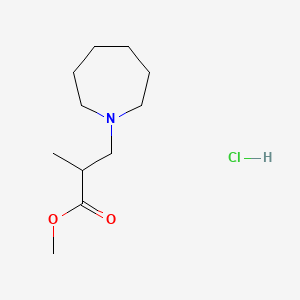


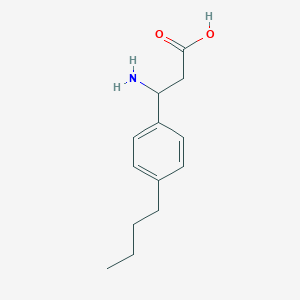
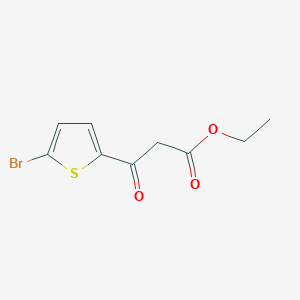
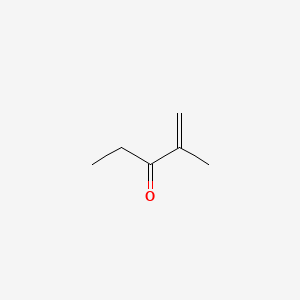
![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
